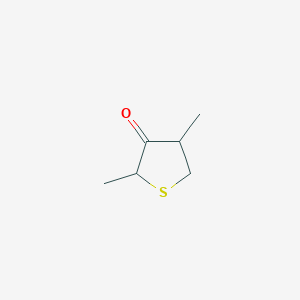

Dihydro-2,4-dimethyl-3(2H)-thiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylthiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIEGBJQNRINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336210 | |

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-15-7 | |

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydro-2,4-dimethyl-3(2H)-thiophenone chemical properties

The following technical guide is structured to serve as a comprehensive reference for research and development professionals. It prioritizes mechanistic insight, experimental reproducibility, and structural analysis.

CAS Registry Number: 106014-15-7 (Generic) | Formula: C₆H₁₀OS | MW: 130.21 g/mol [1][2]

Executive Summary

Dihydro-2,4-dimethyl-3(2H)-thiophenone (also referred to as 2,4-dimethyl-3-thiolanone) is a substituted tetrahydrothiophene-3-one characterized by a five-membered sulfur-containing ring with a ketone functionality at the C3 position.[1] While historically utilized as a high-impact flavorant (FEMA 3266) due to its potent sulfurous, meaty, and onion-like organoleptic profile, its structural core represents a valuable scaffold in medicinal chemistry.

For drug development professionals, this molecule offers a strategic entry point into chiral sulfur heterocycles . The presence of two stereogenic centers (C2 and C4) flanking the ketone creates potential for diastereoselective transformations, making it a relevant intermediate for synthesizing complex thiosugars, nucleoside analogs, and bioisosteres of furanone-based inhibitors.

Chemical Identity & Structural Analysis[1][3][4][5][6]

Nomenclature and Connectivity

-

IUPAC Name: 2,4-Dimethyldihydrothiophen-3(2H)-one[1]

-

Common Synonyms: 2,4-Dimethyl-3-thiolanone; 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone.[1]

The molecule consists of a saturated thiophene ring (thiolane). The ketone is located at C3. Methyl substitutions occur at C2 (adjacent to sulfur) and C4 (adjacent to the methylene C5).

Stereochemistry

The compound possesses two chiral centers at C2 and C4 . This results in two diastereomeric pairs:

-

cis-isomer: Methyl groups on the same side of the ring plane.

-

trans-isomer: Methyl groups on opposite sides.

Note: Synthetic preparations typically yield a mixture of cis and trans isomers. The thermodynamic stability often favors the trans configuration to minimize 1,3-diaxial-like steric interactions between the methyl groups, although the specific ratio is method-dependent.

Physicochemical Profile

The following data aggregates experimental values and chemically predicted constants based on structural homologs.

| Property | Value / Range | Notes |

| Appearance | Clear to pale yellow liquid | Oxidizes/darkens upon air exposure. |

| Molecular Weight | 130.21 g/mol | |

| Boiling Point | ~84–85 °C @ 10–15 mmHg | Est. Atmospheric BP >180 °C. (Note 1) |

| Density | 1.05 – 1.08 g/mL | Estimated based on mono-methyl homologs. |

| Solubility | Soluble in EtOH, Et₂O, Chloroform | Insoluble in water. |

| Flash Point | > 90 °C (Est.) | Combustible. |

| Odor Threshold | Extremely Low (< 1 ppb) | Potent sulfurous/savory character. |

(Note 1): Literature values often cite ~84°C without specifying pressure. Given the molecular weight and polarity of the thio-ketone, an atmospheric boiling point of 84°C is physically inconsistent; this value represents reduced pressure distillation.

Synthesis & Manufacturing Protocols

For industrial and research scalability, the Dieckmann Condensation route is the most robust, utilizing readily available acrylate precursors. This method avoids the handling of highly toxic free thiols by generating them in situ or using protected thio-esters.

Core Synthesis Pathway (Patent-Derived Protocol)

This protocol is adapted from optimized industrial routes (e.g., CN106397395A) designed for high yield and purity.

Reaction Scheme:

-

Michael Addition: Methacrylic acid reacts with thiourea to form an isothiouronium salt, which hydrolyzes to 3-mercaptoisobutyric acid.

-

Thioether Formation: Condensation with 2-chloropropionic acid yields the acyclic thio-diester precursor (2,5-dimethyl-3-thiaadipic acid).

-

Cyclization: Decarboxylative cyclization (Dieckmann-type) yields the target ketone.

Figure 1: Industrial synthesis route via modified Dieckmann condensation of thiaadipic acid derivatives.

Detailed Experimental Protocol

Step 1: Preparation of Thiaadipic Acid Precursor

-

Charge a reactor with Thiourea (1.2 eq) and Concentrated HCl (1.3 eq) in water. Heat to 45°C.

-

Add Methacrylic Acid (1.0 eq) dropwise over 30 minutes.

-

Raise temperature to 90°C and stir for 2 hours to complete the formation of the isothiouronium intermediate.

-

Add NaOH (4.5 eq) solution dropwise to hydrolyze the salt to the thiol (3-mercaptoisobutyric acid) in situ.

-

Cool to room temperature. Add 2-Chloropropionic Acid (1.1 eq) dropwise.

-

Acidify to pH 5–6 and extract with ethyl acetate. Evaporate solvent to obtain 2,5-dimethyl-3-thiaadipic acid (waxy solid).

Step 2: Cyclization to this compound

-

Mix the thiaadipic acid precursor with a catalyst (Iron powder, ~2-5 wt%) in a high-boiling solvent (e.g., Sulfolane).

-

Heat slowly to 190°C . The reaction proceeds via dehydration and decarboxylation.

-

Distill the product directly from the reaction mixture as it forms (reactive distillation) to prevent polymerization.

-

Dissolve the distillate in dichloromethane, wash with 2N NaOH (to remove unreacted acids), and dry over MgSO₄.

-

Concentrate to yield the target ketone as a pale yellow oil.

Reactivity & Medicinal Chemistry Applications

The this compound scaffold is a versatile "chiral pool" mimic. Its reactivity profile is dominated by the sulfur atom (oxidation/alkylation) and the ketone (nucleophilic attack/enolization).

Metabolic & Synthetic Divergence

In drug design, this scaffold serves as a precursor for biostable furanone analogs . While furanones are often metabolically labile (ring opening), the thiophenone ring is more robust but susceptible to S-oxidation.

Figure 2: Primary reactivity pathways relevant to metabolic stability and library synthesis.

Key Transformations

-

S-Oxidation: Treatment with oxidants (e.g., mCPBA, H₂O₂) yields the sulfoxide and sulfone . In medicinal chemistry, the sulfoxide introduces a new chiral center at sulfur, often increasing water solubility and altering metabolic clearance rates compared to the parent sulfide.

-

Pummerer Rearrangement: The sulfoxide can undergo Pummerer rearrangement to introduce functionality at the C2 position, allowing for further substitution.

-

Enolate Chemistry: The C2 and C4 protons are acidic. Alkylation at these positions allows for the construction of quaternary centers, a common tactic to block metabolic degradation (e.g., blocking cytochrome P450 alpha-hydroxylation).

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral features are diagnostic.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 130

-

Base Peak: Typically m/z 60 or similar (associated with fragmentation of the ring and loss of sulfur-containing fragments).

-

Diagnostic Loss: Loss of methyl radical (M-15) and CO (M-28).

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~1.2–1.4 ppm: Two doublets (6H total) corresponding to the –CH₃ groups at C2 and C4.

-

δ ~2.5–3.0 ppm: Multiplet (1H) for the methine proton at C4.

-

δ ~3.5–3.8 ppm: Multiplet (1H) for the methine proton at C2 (deshielded by S and C=O).

-

δ ~2.8–3.2 ppm: Multiplets for the C5 methylene protons.

¹³C NMR (Diagnostic Signals):

-

Carbonyl (C=O): ~210–215 ppm (Characteristic of 5-membered cyclic ketones).

-

C2 (S-CH-C=O): ~45–50 ppm (Deshielded).

-

C4 (CH-CH3): ~40–45 ppm.

-

Methyls: ~15–20 ppm.

Safety & Handling (SDS Highlights)

Hazard Classification:

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Flammability: Combustible liquid (Flash point est. >90°C).

Handling Protocols:

-

Odor Control: Due to the low odor threshold and potent sulfurous smell, all handling must occur in a functioning fume hood . Glassware should be treated with bleach (hypochlorite) solution immediately after use to oxidize the sulfide residues and neutralize the odor.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Sulfur heterocycles can darken and polymerize upon prolonged exposure to oxygen and light.

References

-

National Institute of Standards and Technology (NIST). 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 2,4-Dimethylthiolan-3-one Compound Summary. National Library of Medicine. [Link]

- Google Patents.Method for preparing 2,4-dimethyltetrahydrothiophene-3-one (CN106397395A).

-

The Good Scents Company. 2,4-dimethyl-3-thiolanone Organoleptic Properties.[Link]

Sources

Spectroscopic data for Dihydro-2,4-dimethyl-3(2H)-thiophenone

An In-depth Technical Guide to the Spectroscopic Characterization of Dihydro-2,4-dimethyl-3(2H)-thiophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. This guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound with potential applications in various fields. This document, structured with full editorial control, is designed to offer not just data, but also the scientific reasoning behind its interpretation and acquisition, reflecting the expertise of a Senior Application Scientist.

Molecular Structure and Overview

This compound is a five-membered heterocyclic ketone containing a sulfur atom. Its molecular formula is C₆H₁₀OS, and it has a molecular weight of 130.21 g/mol .[1] The structural elucidation of this molecule relies on a combination of spectroscopic techniques, each providing a unique piece of the puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. The chemical environment of each proton influences its resonance frequency, providing a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar structures.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 3.5 - 3.7 | Quartet (q) | ~7.0 | 1H |

| H-4 | 2.8 - 3.0 | Multiplet (m) | - | 1H |

| H-5a | 3.0 - 3.2 | dd | ~11.0, 7.0 | 1H |

| H-5b | 2.6 - 2.8 | dd | ~11.0, 8.0 | 1H |

| 2-CH₃ | 1.3 - 1.5 | Doublet (d) | ~7.0 | 3H |

| 4-CH₃ | 1.1 - 1.3 | Doublet (d) | ~6.5 | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals the key structural features of this compound. The proton at the C-2 position (H-2) is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl group at C-2, in turn, appears as a doublet. Similarly, the proton at C-4 (H-4) will be a multiplet due to coupling with the neighboring protons on C-5 and the methyl group at C-4. The diastereotopic protons on C-5 (H-5a and H-5b) are predicted to show distinct signals, each as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the proton at C-4.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Caption: Carbon framework of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ketone) | 1705 - 1725 | Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

| CH₂/CH₃ bend | 1350 - 1470 | Medium |

Interpretation of the IR Spectrum

The most characteristic absorption in the IR spectrum of this compound is the strong band corresponding to the carbonyl (C=O) stretch of the ketone, expected around 1715 cm⁻¹. [3]The presence of sp³ C-H stretches just below 3000 cm⁻¹ confirms the aliphatic nature of the ring and the methyl groups. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Relative Abundance |

| 130 | [M]⁺ (Molecular Ion) | Moderate |

| 115 | [M - CH₃]⁺ | Moderate |

| 102 | [M - CO]⁺ or [M - C₂H₄]⁺ | Moderate |

| 87 | [M - CH₃ - CO]⁺ | Strong |

| 59 | [CH₃-C=S]⁺ | Moderate |

| 43 | [CH₃-C=O]⁺ | Strong (Base Peak) |

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ at m/z 130 would confirm the molecular weight of the compound. [1]Common fragmentation pathways for ketones include alpha-cleavage, where the bonds adjacent to the carbonyl group are broken. [4][5]For this compound, this could lead to the loss of a methyl radical to give a fragment at m/z 115, or the loss of an ethyl radical. The base peak is often the most stable carbocation, which in this case is predicted to be the acylium ion [CH₃-C=O]⁺ at m/z 43. Another significant fragmentation for cyclic ketones is the loss of carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a gas chromatograph (GC-MS) for a mixture.

-

Ionization: Ionize the sample using a suitable technique, most commonly Electron Ionization (EI) for small molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Predicted mass fragmentation pathway of the molecule.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

I. F. M. V. D. Santos, et al. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health. 2020-04-28. Available from: [Link]

-

National Institute of Standards and Technology. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Dihydro-2-methyl-3(2H)-thiophenone. Available from: [Link]

-

JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. 2024-12-05. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]

-

Whitman College. GCMS Section 6.11.2. Available from: [Link]

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. Available from: [Link]

Sources

- 1. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone [webbook.nist.gov]

- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 5. youtube.com [youtube.com]

Mechanistic Pathways of Dihydro-2,4-dimethyl-3(2H)-thiophenone Formation: The Cysteine-Driven Synthesis

Executive Summary

This technical guide delineates the biochemical and synthetic role of Cysteine in the formation of Dihydro-2,4-dimethyl-3(2H)-thiophenone (often referred to as 2,4-dimethyl-dihydro-3-thiophenone). A potent aroma compound characterized by meaty, nutty, and green-vegetative notes, its formation is a cornerstone of flavor chemistry in thermally processed foods (Maillard reaction systems) and pharmaceutical intermediate synthesis.

The central thesis of this guide is that Cysteine functions not merely as a reactant but as the primary nucleophilic sulfur donor , driving the reaction through the release of hydrogen sulfide (

Mechanistic Foundations: The Reactants[1]

To understand the formation of this specific thiophenone isomer, we must deconstruct the molecule into its biosynthetic precursors.

The Sulfur Donor: L-Cysteine

Cysteine is the critical limiting reagent. Its thiol (-SH) group is highly nucleophilic (

-

Strecker Degradation: In the presence of dicarbonyls (e.g., methylglyoxal from sugar degradation), Cysteine undergoes transamination and decarboxylation to release Hydrogen Sulfide (

) , ammonia, and acetaldehyde. -

-Elimination: Thermal stress causes the direct elimination of

Key Insight: The concentration of free

The Carbon Scaffold: -Unsaturated Carbonyls

The 2,4-dimethyl carbon skeleton requires a specific 6-carbon precursor or the condensation of smaller fragments. The two most validated sources are:

-

Lipid Oxidation Products: Degradation of fatty acids yields methylated enones, such as 2-methyl-2-pentenal .

-

Methacrylic Derivatives: In synthetic and biomimetic models, methacrylic acid or methyl methacrylate serves as the "backbone," providing the necessary methyl branching at the C-2 or C-4 positions.

The Reaction Pathway: Michael Addition & Cyclization

The formation of this compound follows a specific sequence of Michael Addition followed by Intramolecular Cyclization .

Step 1: Nucleophilic Attack (Michael Addition)

The sulfur species (either

-

Reaction:

Step 2: Formation of the Thio-Intermediate

In the specific synthesis of the 2,4-dimethyl isomer, a common biomimetic route involves the condensation of 2-mercaptopropionic acid (derived from Cysteine/Pyruvate metabolism) with methacrylic acid .

-

This forms a thioether intermediate: 3-(1-carboxyethylthio)-2-methylpropanoic acid .

Step 3: Dieckmann Condensation (Cyclization)

The intermediate undergoes a Dieckmann-type condensation (intramolecular Claisen condensation) driven by heat or acid catalysis. The carboxyl groups react to close the ring, expelling water/alcohol and forming the cyclic ketone structure.

-

Result: The formation of the 5-membered thiophenone ring with methyl groups at positions 2 and 4.

Pathway Visualization

The following diagram illustrates the critical flow from Cysteine to the final Thiophenone product.

Caption: Mechanistic flow from Cysteine degradation to Thiophenone cyclization via Michael Addition.

Experimental Validation & Protocols

To validate the role of Cysteine in this formation, the following "Model System" protocol is recommended. This system isolates the variables to prove causality.

Model System Protocol

Objective: Synthesize this compound using Cysteine and a Carbonyl source to mimic Maillard conditions.

| Parameter | Specification | Rationale |

| Reactant A | L-Cysteine HCl (0.1 M) | Primary sulfur donor. Acid form stabilizes initial pH. |

| Reactant B | 2-Methyl-2-pentenal (0.1 M) | The specific carbon scaffold precursor for the dimethyl structure. |

| Solvent | Phosphate Buffer (0.5 M, pH 5.0 - 7.0) | Mimics food matrix acidity; pH controls |

| Thermal Process | Autoclave / Oil Bath (120°C, 60 min) | Provides activation energy for Strecker degradation and cyclization. |

| Extraction | Dichloromethane (DCM) | Non-polar solvent to extract the hydrophobic thiophenone. |

Step-by-Step Workflow

-

Preparation: Dissolve L-Cysteine and the Carbonyl precursor in phosphate buffer in a pressure-resistant glass vial.

-

Reaction: Seal the vial and heat at 120°C for 60 minutes.

-

Note: A distinct "sulfurous/meaty" aroma indicates the release of

and formation of thiols.

-

-

Quenching: Cool the reaction mixture immediately in an ice bath to stop side-reactions (polymerization).

-

Extraction: Extract the aqueous solution 3x with Dichloromethane. Dry the organic layer over anhydrous

. -

Concentration: Concentrate the solvent under a gentle nitrogen stream (avoid rotary evaporation if the compound is volatile).

Analytical Workflow (GC-MS)

To confirm the identity of the product, use Gas Chromatography-Mass Spectrometry.[1][2]

Caption: Analytical workflow for validating the presence of the target thiophenone.

Analytical Characterization Data

When analyzing the reaction product, the following spectral data confirms the formation of This compound .

| Metric | Value/Characteristic | Interpretation |

| Molecular Formula | Confirms the 6-carbon, 1-sulfur composition.[3][4] | |

| Molecular Weight | 130.21 g/mol | Observed parent ion |

| Odor Threshold | Low ppb range | Potent meaty, roasted, nutty aroma. |

| Key MS Fragments | m/z 130, 87, 60 | m/z 87 often represents the loss of a propyl/acetyl fragment; m/z 60 is characteristic of sulfur heterocycles. |

| Retention Index | ~1050 (DB-5), ~1600 (DB-WAX) | Polar columns retard the ketone significantly. |

Industrial & Pharma Applications[6]

While primarily known in flavor chemistry, the Cysteine-Thiophenone pathway has broader implications:

-

Flavor Synthesis: Used to generate "natural" meat flavors in plant-based alternatives. By controlling the Cysteine:Sugar ratio, manufacturers can tune the profile from "roasted chicken" (high thiophenone) to "onion/garlic" (high disulfide).

-

Pharmaceutical Intermediates: The dihydro-thiophenone ring serves as a chiral scaffold for synthesizing biotin analogues and other sulfur-containing bioactives. The 2,4-dimethyl substitution pattern provides steric hindrance useful in drug design.

References

-

Hofmann, T., & Schieberle, P. (1998). Formation of aroma-active thiols in Maillard reactions. Journal of Agricultural and Food Chemistry.[5] Link

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[5][6] Link

-

Warner, P. F. (1963). Reaction of hydrogen sulfide with olefins.[7] US Patent 3,114,776A. Link

-

Zhang, Y., et al. (2017). Method for preparing 2,4-dimethyltetrahydrothiophene-3-one. CN Patent 106397395A. Link

-

Parker, J. K., Elmore, J. S., & Methven, L. (2014). Flavour Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. Link

Sources

- 1. Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. imreblank.ch [imreblank.ch]

- 6. researchgate.net [researchgate.net]

- 7. US3114776A - Reaction of hydrogen sulfide with olefins - Google Patents [patents.google.com]

Technical Deep Dive: Olfactory Thresholds of Sulfur-Containing Flavor Compounds

Executive Summary

Volatile Sulfur Compounds (VSCs) represent the most potent class of odorants known to flavor chemistry, often detectable at parts-per-trillion (ppt) levels. Their detection thresholds are frequently

Part 1: The Chemistry of Potency (Structure-Odor Relationships)

The olfactory potency of sulfur compounds is not merely a function of volatility but of specific molecular recognition mechanisms.

The Thiol vs. Alcohol Differential

The substitution of an oxygen atom with a sulfur atom (–OH

-

Ethanol (Alcohol): Threshold ~100 ppm (Sweet/Solvent)

-

Ethanethiol (Thiol): Threshold ~0.001 ppm (Rotten Cabbage/Gas)

-

Potency Shift:

increase in sensitivity.

Chain Length & Steric Effects

Research indicates a non-linear relationship between alkyl chain length and detection threshold:

-

The "C5-C7 Sweet Spot": Alkanethiols exhibit minimum thresholds (maximum potency) at carbon chain lengths of 5 to 7.[1]

-

Steric Hinderance: Tertiary thiols often exhibit lower thresholds than primary or secondary isomers due to specific conformational fits within the receptor.

-

Functional Group Position: The "Catty" note (characteristic of Sauvignon Blanc and hops) is driven by

-mercapto ketones (e.g., 4-mercapto-4-methylpentan-2-one), where the sulfhydryl group is shielded by methyl groups, preventing rapid oxidation while maintaining receptor fit.

Part 2: Quantitative Landscapes

The following table synthesizes threshold data from multiple matrices. Note the orders of magnitude difference between "off-flavor" markers like DMS and "impact" compounds like Grapefruit Mercaptan.

Table 1: Olfactory Thresholds of Key Sulfur Compounds

| Compound | CAS # | Structure Class | Matrix | Threshold (approx.) | Descriptor |

| Grapefruit Mercaptan | 71159-90-5 | Terpenoid Thiol | Water | 0.0001 ppb (0.1 ppt) | Sulfurous, Grapefruit |

| 4-MMP (Cat Ketone) | 19872-52-7 | Water | 0.001 ppb (1 ppt) | Blackcurrant, Catty, Boxwood | |

| Furfuryl Thiol | 98-02-2 | Heterocyclic Thiol | Water | 0.005 ppb | Roasted Coffee, Burnt |

| Methanethiol | 74-93-1 | Alkanethiol | Air | 0.2 - 2.0 ppb | Putrid, Cabbage, Garlic |

| Dimethyl Sulfide (DMS) | 75-18-3 | Sulfide | Air | 1.0 - 10.0 ppb | Creamed Corn, Vegetable |

| Dimethyl Trisulfide (DMTS) | 3658-80-8 | Polysulfide | Air | ~0.01 ppb | Decay, Savory, Onion |

| Hydrogen Sulfide | 7783-06-4 | Inorganic | Air | 0.5 - 1.0 ppb | Rotten Eggs |

| 3-Mercaptohexanol | 51755-83-0 | Alcohol Thiol | Wine/Water | 60 ng/L (0.06 ppb) | Passion fruit, Rhubarb |

Data compiled from Leffingwell, ASTM databases, and recent enological studies.

Part 3: Mechanistic Insights (The Copper Hypothesis)

Recent breakthroughs in molecular biology suggest that human detection of thiols is not solely a "lock-and-key" shape fit but a metalloprotein interaction .

The Metal-Ion Interface

Research on the mouse receptor MOR244-3 (and human analog OR2T11 ) demonstrates that copper ions (

-

Coordination: The receptor contains a Histidine-rich site (e.g., His105) that coordinates a copper ion.

-

Ligand Binding: The sulfur atom of the thiol binds to the copper ion, forming a ternary complex (Receptor-Cu-Thiol).

-

Amplification: This metal bridge stabilizes the active conformation of the G-Protein Coupled Receptor (GPCR), triggering the cAMP signaling cascade at concentrations far lower than required for non-metal coordinating odorants.

Figure 1: The Copper-Mediated Activation Model. The convergence of the thiol ligand and copper cofactor is required to switch the receptor to its active state.

Part 4: Analytical Methodologies

Determining thresholds for sulfur compounds requires rigorous control of volatility and oxidation. Standard sensory protocols must be augmented with instrumental verification.

Protocol 1: Sensory Threshold Determination (ASTM E679-19)

This protocol uses a 3-Alternative Forced Choice (3-AFC) method within an ascending concentration series.

Reagents & Setup:

-

Matrix: Odor-free water (boiled/nitrogen-purged) or propylene glycol (for stock).

-

Glassware: Amber glass, silanized to prevent sulfur adsorption.

-

Panel: 6-10 trained assessors.

Step-by-Step Workflow:

-

Stock Preparation: Prepare a primary stock of the sulfur compound in ethanol or propylene glycol. Critical: Verify concentration via GC-SCD immediately before use.

-

Dilution Series: Create a geometric dilution series (step factor 3) in the final matrix.

-

Presentation:

-

Present 3 samples per concentration step: 1 Active, 2 Blanks.

-

Start from the lowest concentration (well below expected threshold).

-

Panelist must choose the "odd" sample (forced choice).

-

-

Calculation:

-

Individual Threshold: Geometric mean of the highest concentration missed and the next higher concentration correctly identified.

-

Group Threshold: Geometric mean of individual thresholds.

-

Protocol 2: Instrumental Validation (GC-SCD/O)

Human sensory data is subjective. To map "odor active regions" accurately, use Gas Chromatography-Olfactometry (GC-O) coupled with a Sulfur Chemiluminescence Detector (SCD).

The "Dual-Stream" Configuration:

-

Injector: Cool On-Column (to prevent thermal degradation).

-

Column: DB-Sulfur SCD or equivalent (inertness is paramount).

-

Detector 1 (Quantitative): SCD (Equimolar response to sulfur, no hydrocarbon quenching).

-

Detector 2 (Qualitative): Olfactory Sniff Port (Humidified air makeup).

Figure 2: Dual-Stream GC-SCD/O Workflow. Simultaneous chemical quantification and sensory characterization ensure that the perceived odor corresponds exactly to the sulfur peak.

Critical Control Points (Self-Validating System):

-

System Passivation: Flush the entire GC flow path with a high-concentration sulfur standard (e.g., 500 ppb DMS) for 2 hours before analysis to occupy active sites.

-

Quenching Check: If using FPD instead of SCD, co-eluting hydrocarbons can "quench" the sulfur signal. SCD is preferred as it is linear and equimolar.

-

Retention Indexing: Use n-alkanes to calculate Linear Retention Indices (LRI) for cross-lab comparison.

References

-

ASTM International. (2019).[2] ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. West Conshohocken, PA.

-

Duan, X., et al. (2012). "Crucial role of copper in detection of metal-coordinating odorants."[1] Proceedings of the National Academy of Sciences, 109(9), 3492-3497.

-

Leffingwell & Associates. (n.d.). Odor & Flavor Detection Thresholds in Water.[3][4] Leffingwell.com.

-

McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." Volatile Sulfur Compounds in Food, ACS Symposium Series, Vol. 1068.

-

Polster, J., & Schieberle, P. (2015). "Structure-Odor Correlations in Homologous Series of Alkanethiols." Journal of Agricultural and Food Chemistry, 63(32).

-

Vermeulen, C., et al. (2006). "Synthesis and sensory characterization of 3-mercapto-3-methylbutan-1-ol and its acetate." Journal of Agricultural and Food Chemistry.

Sources

The Pivotal Contribution of Thiophenones to the Complex Aroma Profile of Cooked Meat: A Technical Guide

Abstract

The characteristic and highly desirable aroma of cooked meat is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing compounds, and specifically thiophenones and related structures, play a disproportionately significant role due to their exceptionally low odor thresholds and distinct "meaty" sensory profiles. This technical guide provides an in-depth exploration of the formation, characterization, and sensory impact of thiophenones in cooked meat. It is intended for researchers, scientists, and professionals in the food science and flavor chemistry fields, offering a detailed examination of the underlying chemical pathways, analytical methodologies for their study, and the factors influencing their generation.

Introduction: The Genesis of Cooked Meat Aroma

Raw meat possesses a relatively bland aroma, primarily characterized by metallic and blood-like notes. The application of heat initiates a cascade of complex chemical reactions, transforming the non-volatile precursors present in the muscle and fat tissues into a rich and diverse array of volatile compounds that constitute the cooked meat aroma.[1][2][3] These reactions are broadly categorized as the Maillard reaction, lipid degradation, and the degradation of thiamine (Vitamin B1).[1][3][4] Thiophenones and other potent sulfurous compounds are primarily born from the intricate interplay of these pathways.

Core Chemical Pathways to Thiophenone Formation

The generation of thiophenones and other key sulfur-containing aroma compounds in cooked meat is not a singular process but rather the result of a complex interplay between several chemical reactions. Understanding these pathways is fundamental to comprehending and ultimately controlling the development of desirable meat flavor.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a cornerstone of cooked flavor formation.[5][6][7] This multi-stage process generates a plethora of heterocyclic compounds, including furans, pyrazines, and crucially for "meaty" aromas, sulfur-containing molecules when sulfur-containing amino acids like cysteine are involved.[5][8]

A critical subset of the Maillard reaction is the Strecker degradation, which involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[8] This reaction produces aldehydes (Strecker aldehydes) and α-aminoketones. When cysteine participates, it yields hydrogen sulfide (H₂S) and ammonia, which are vital precursors for the synthesis of thiophenones and other sulfurous volatiles.[9]

The Role of Lipid Degradation

The thermal oxidation of lipids, particularly polyunsaturated fatty acids present in phospholipids and triacylglycerols, generates a variety of volatile compounds, including aldehydes, ketones, and alcohols.[4][10] These lipid-derived aldehydes can then participate in the Maillard reaction, reacting with hydrogen sulfide and ammonia to form various sulfur-containing heterocyclic compounds, including thiophenes.[9][11][12] The interaction between lipid oxidation products and Maillard reaction intermediates is a crucial factor in shaping the final aroma profile of cooked meat.[2][8]

Thiamine Degradation: A Potent Source of "Meaty" Aromas

Thiamine (Vitamin B1), naturally present in meat, is thermally labile and degrades upon cooking to yield a number of potent, sulfur-containing aroma compounds.[2][8] The degradation of thiamine is a significant source of key "meaty" aroma compounds such as 2-methyl-3-furanthiol and bis(2-methyl-3-furyl) disulfide.[8][11]

Key Thiophenones and Sulfur Compounds in Cooked Meat Aroma

A multitude of thiophenones and related sulfur compounds have been identified in cooked meat, each contributing a unique nuance to the overall flavor profile. The following table summarizes some of the most significant contributors.

| Compound | Aroma Description | Typical Occurrence |

| 2-Methyl-3-furanthiol | Meaty, roasted, beef-like | Cooked beef, pork, chicken[4][13] |

| Bis(2-methyl-3-furyl) disulfide | Strong roasted meat, savory, sulfurous | Cooked beef[11][14][15] |

| 2-Furfurylthiol | Roasted coffee, meaty | Cooked poultry, beef[2] |

| Methional | Boiled potato, savory | Cooked beef[2] |

| 2-Acetyl-2-thiazoline | Popcorn-like, nutty, roasted | Roasted beef[16][17][18] |

| 2-Alkylthiophenes | Meaty, savory | Cooked beef and lamb[9][19] |

| 2-Methyltetrahydrothiophen-3-one | Meaty | Model reaction systems for meat flavor[13][20] |

| 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) | Caramel-like, sweet, meaty | Processed meats[21][22][23] |

| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Caramel, sweet, meaty | Processed pork, beef, chicken[24] |

Analytical Methodologies for Thiophenone Characterization

The identification and quantification of potent, often trace-level, thiophenones in the complex matrix of cooked meat require sophisticated analytical techniques. The standard workflow involves extraction and concentration of the volatile compounds followed by instrumental analysis.

Extraction and Concentration Techniques

The initial and critical step is the efficient extraction of volatile and semi-volatile compounds from the meat matrix. Common approaches include:

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid extract. It is a simple, fast, and sensitive method for trapping volatile compounds.

-

Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is used to extract and concentrate analytes from a liquid sample. It offers a higher extraction capacity than SPME.

-

Dynamic Headspace Extraction (DHE): An inert gas is passed through or over the sample to purge the volatile compounds, which are then trapped on an adsorbent material. This technique is suitable for a wide range of volatiles.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile compounds. The gas chromatograph separates the complex mixture of volatiles, and the mass spectrometer provides detailed mass spectra for compound identification by comparison with spectral libraries.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. As the separated compounds elute from the GC column, they are split into two streams: one directed to a detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor and its intensity. This allows for the identification of the most odor-active compounds in a sample.

Experimental Protocol: GC-O Analysis of Cooked Beef Volatiles

This protocol outlines a general procedure for the analysis of odor-active compounds in cooked beef using SPME-GC-O.

1. Sample Preparation:

- Weigh 5 g of cooked ground beef into a 20 mL headspace vial.

- Add 5 mL of saturated NaCl solution to enhance the release of volatiles.

- Seal the vial with a PTFE/silicone septum.

2. SPME Extraction:

- Equilibrate the sample at 60°C for 15 minutes in a heating block with agitation.

- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-O Analysis:

- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

- Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at a rate of 5°C/min, and hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Effluent Split: Split the column effluent 1:1 between the MS detector and the sniffing port using a deactivated Y-splitter.

- Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each detected odor.

4. Data Analysis:

- Identify the compounds corresponding to the detected odors by matching the retention times with the MS data.

- Confirm identifications by comparing mass spectra with a library (e.g., NIST) and by running authentic standards when available.

Factors Influencing Thiophenone Formation

The concentration and profile of thiophenones in cooked meat are not static but are influenced by a variety of factors:

-

Cooking Temperature and Time: Higher temperatures and longer cooking times generally lead to an increased formation of Maillard reaction products, including thiophenones.[2] However, excessive heat can lead to the degradation of these desirable compounds and the formation of off-flavors.

-

Meat Composition: The type of meat (e.g., beef, pork, chicken), the cut, and the fat content all play a role.[1][2] For instance, the higher thiamine content in pork can lead to a different profile of sulfur-containing compounds compared to beef.[2]

-

Precursors: The availability of precursors such as reducing sugars, amino acids (especially cysteine), and thiamine directly impacts the yield of thiophenones.[1][2]

-

pH: The pH of the meat can influence the rate of the Maillard reaction, with slightly alkaline conditions generally favoring the reaction.[25]

Visualizing the Pathways

To better illustrate the complex chemical transformations leading to the formation of key "meaty" aroma compounds, the following diagrams depict the core reaction pathways and a typical analytical workflow.

Caption: Analytical Workflow for Cooked Meat Aroma Analysis.

Conclusion

Thiophenones and related sulfur-containing compounds are undeniably critical to the desirable aroma of cooked meat. Their formation is a complex process governed by the interplay of the Maillard reaction, lipid degradation, and thiamine breakdown. A thorough understanding of these chemical pathways, coupled with advanced analytical techniques such as GC-MS and GC-O, is essential for researchers and industry professionals seeking to optimize and control the flavor of meat products. Future research will likely focus on targeted strategies to enhance the formation of these potent aroma compounds, leading to more flavorful and appealing meat products for the consumer.

References

-

Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 633. [Link]

-

Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. [Link]

-

Elmore, J. S., & Mottram, D. S. (2000). Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb. Journal of Agricultural and Food Chemistry, 48(6), 2420–2424. [Link]

-

Pogorzelska-Nowicka, E., Atanasov, A. G., Horbańczuk, J., & Wierzbicka, A. (2023). Effect of Processing on Volatile Organic Compounds Formation of Meat—Review. Applied Sciences, 13(2), 749. [Link]

-

Pogorzelska, E., Godziszewska, J., Brodowska, M., & Wierzbicka, A. (2018). Volatile compounds in meat and meat products. Food Science and Technology, 38(1), 1-11. [Link]

-

Resconi, V. C., Escudero, A., & Campo, M. M. (2013). The Development of Aromas in Ruminant Meat. Molecules, 18(6), 6513–6537. [Link]

-

Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 633. [Link]

-

Pogorzelska-Nowicka, E., Atanasov, A. G., Horbańczuk, J., & Wierzbicka, A. (2023). Effect of Processing on Volatile Organic Compounds Formation of Meat—Review. Applied Sciences, 13(2), 749. [Link]

-

2-acetyl-2-thiazoline 29926-41-8. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

-

Calkins, C. R., & Hodgen, J. M. (2007). The Chemistry of Beef Flavor. Nebraska Beef Cattle Reports. 92. [Link]

-

Sun, W., Yu, X., Li, X., Zhao, J., & Sun, B. (2019). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 274, 469-476. [Link]

-

Rosing, M. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 52, pp. 1-22). American Chemical Society. [Link]

-

The Role of 2-Acetyl-2-thiazoline in Modern Flavor Creation. (2024, January 29). Fengle Perfume. Retrieved February 11, 2026, from [Link]

-

Vilar, E. G., O'Sullivan, M. G., & Kerry, J. P. (2021). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 10(11), 2606. [Link]

-

2-acetyl-2-thiazoline 1-(4,5-dihydrothiazol-2-yl)ethanone. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

-

Cui, C., Zhang, Y., Li, Y., Zhao, H., & Sun, B. (2019). Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems. Food Chemistry, 274, 560-568. [Link]

-

Wang, Y., Li, Y., Li, J., Chen, J., & Sun, B. (2021). The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives. Food Chemistry, 365, 130541. [Link]

-

bis(2-methyl-3-furyl) disulfide, 28588-75-2. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

- Aroma Chemicals in Meat Flavors. (n.d.). Google Books.

-

Domínguez, R., Pateiro, M., Gagaoua, M., Barba, F. J., Zhang, W., & Lorenzo, J. M. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(12), 633. [Link]

-

Blank, I. (2002). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Science (pp. 197-216). Woodhead Publishing. [Link]

-

Tonsbeek, C. H. T., Plancken, A. J., & van der Weerdt, A. J. A. (1968). Components contributing to beef flavor. Isolation of 2-acetyl-2-thiazoline from beef broth. Journal of Agricultural and Food Chemistry, 16(6), 1016–1021. [Link]

-

Calkins, C. R., & Hodgen, J. M. (2007). The Chemistry of Beef Flavor. Nebraska Beef Cattle Reports. 92. [Link]

-

Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 13(4), 738–749. [Link]

-

Lee, J., Kim, M., & Kim, J. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry: X, 25, 102175. [Link]

-

Maillard reaction. (2024, February 8). In Wikipedia. [Link]

-

Paravisini, L., & Peterson, D. G. (2024). The Maillard reactions: Pathways, consequences, and control. Advances in Food and Nutrition Research, 108, 1-44. [Link]

-

Wright, J. (2021, August 2). 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors. Perfumer & Flavorist. [Link]

-

Wright, J. (2022, February 1). 4-Acetoxy-2,5-dimethyl-3(2H)-furanone in Meat, Brown and Fruit Flavors. Perfumer & Flavorist. [Link]

-

Schwab, W., Davidovich-Rikanati, R., & Lewinsohn, E. (2008). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. [Link]

-

Wright, J. (2017, August 23). Flavor Bites: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. Perfumer & Flavorist. [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Bohrer, B. M. (2021). Role of Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs and Meat Extenders: A Scoping Review. Foods, 10(11), 2785. [Link]

-

Fatty Acids - Lipid Degradation. (n.d.). University of Wisconsin-Eau Claire. Retrieved February 11, 2026, from [Link]

-

4-Hydroxy-2,5-dimethyl-3(2H)-furanone. (n.d.). Food safety and quality: details. Retrieved February 11, 2026, from [Link]

-

Zachariadis, G. A., & Zdralea, E. P. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(19), 9579. [Link]

-

Sarriés, M. V., & Beriain, M. J. (2020). Sensory and Physicochemical Analysis of Meat from Bovine Breeds in Different Livestock Production Systems, Pre-Slaughter Handling Conditions, and Ageing Time. Foods, 9(11), 1632. [Link]

-

Spickett, C. M. (2020). Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome. Antioxidants, 9(12), 1296. [Link]

-

Sensory evaluation of meat and meat products. (n.d.). SlidePlayer. Retrieved February 11, 2026, from [Link]

-

Sensory Analysis In Meat and Meat Products. (n.d.). IARAS Journals. Retrieved February 11, 2026, from [Link]

-

New Generation Analytical Technologies in Food Analysis. (n.d.). Open Exploration Publishing. Retrieved February 11, 2026, from [Link]

-

Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, Y. (2025). Lipid metabolism disruption as a conserved early response to Benzophenone-1: Pathway sensitivity profiling via dose-dependent yeast functional genomics platform. Environmental Pollution, 371, 127439. [Link]

-

Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. Polymers, 15(22), 4443. [Link]

-

Domínguez, R., Pateiro, M., & Lorenzo, J. M. (2021). Sensory Analysis and Consumer Research in New Meat Products Development. Foods, 10(2), 401. [Link]

Sources

- 1. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. The Development of Aromas in Ruminant Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maillard reaction - Wikipedia [en.wikipedia.org]

- 7. The Maillard reactions: Pathways, consequences, and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Formation of 2-alkyl-(2H)-thiapyrans and 2-alkylthiophenes in cooked beef and lamb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 12. The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 14. Buy Bis 2-methyl-3-furyl Disulfide | Meaty Roasted Flavor Chemical [chemicalbull.com]

- 15. bis(2-methyl-3-furyl) disulfide, 28588-75-2 [thegoodscentscompany.com]

- 16. 2-acetyl-2-thiazoline 29926-41-8 [thegoodscentscompany.com]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. agrireseau.net [agrireseau.net]

- 20. Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. fao.org [fao.org]

- 24. perfumerflavorist.com [perfumerflavorist.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Dihydro-2,4-dimethyl-3(2H)-thiophenone: An Application Note and Detailed Protocol

Introduction: The Essence of Savory Flavors

Dihydro-2,4-dimethyl-3(2H)-thiophenone is a sulfur-containing heterocyclic compound that plays a significant role in the flavor and fragrance industry. Its potent aroma is often described as meaty, roasted, and savory, making it a valuable component in the creation of authentic food flavorings, particularly for beef, bacon, and barbecue sauces.[1][2] The presence of a sulfur atom within the thiophenone ring is crucial to its powerful olfactory properties, enabling it to enhance the perception of meatiness in various food products, including vegetarian alternatives, and to add complexity to sauces and snacks.[1] This application note provides a comprehensive guide to the synthesis of this compound from 2-mercaptopropionic acid and methacrylic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development who require a robust and well-understood method for the preparation of this important flavor compound.

Underlying Chemical Principles and Mechanistic Insights

The synthesis of this compound from 2-mercaptopropionic acid and methacrylic acid is a multi-step, one-pot reaction that proceeds through three key transformations: a Michael addition, an intramolecular cyclization (analogous to a Dieckmann condensation), and a subsequent decarboxylation.

1. Michael Addition: The synthesis initiates with the conjugate addition of the thiol group of 2-mercaptopropionic acid to the α,β-unsaturated carbonyl system of methacrylic acid. This reaction, a classic example of a Michael addition, is facilitated by a base or can be thermally induced.[3][4] The sulfur atom acts as a soft nucleophile, attacking the β-carbon of the activated alkene in methacrylic acid. This step forms an intermediate thioether dicarboxylic acid, 2,2'-(thiobis(propane-2,1-diyl))diacetic acid.

2. Intramolecular Cyclization (Dieckmann-type Condensation): Following the Michael addition, the thioether dicarboxylic acid intermediate undergoes an intramolecular cyclization. This transformation is analogous to the Dieckmann condensation, which is the intramolecular cyclization of a diester to form a β-keto ester.[3][5][6][7] In this synthesis, the two carboxylic acid groups of the intermediate react to form a five-membered ring, yielding a β-keto acid. This step is typically promoted by heat and a catalyst.

3. Decarboxylation: The resulting cyclic β-keto acid is unstable and readily undergoes decarboxylation upon further heating. The presence of the keto group at the β-position to the carboxylic acid facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of the final product, this compound.[8][9][10][11][12]

The overall reaction can be visualized as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-tetrahydrothiophenone, 1003-04-9 [thegoodscentscompany.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. aklectures.com [aklectures.com]

- 9. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

Method for determining the stability of thiophenones in a food matrix

Abstract

Thiophenones (e.g., 2(5H)-thiophenone) are potent sulfur-containing volatiles contributing to roasted, meaty, and nutty notes in thermally processed foods. However, their cyclic enone structure (

Introduction & Chemical Basis

Thiophenones are structurally fragile. Unlike their aromatic thiophene counterparts, the reduced thiophenone ring possesses significant ring strain and reactivity.

-

The Challenge: In food matrices, the primary instability mechanism is the Michael Addition reaction. The electrophilic C-3 or C-4 position of the thiophenone ring reacts with nucleophilic side chains of proteins (specifically the thiol group of Cysteine or the amine of Lysine).

-

The Consequence: This binding is often irreversible under physiological conditions, leading to a "loss of flavor" or "loss of active pharmaceutical ingredient (API)" signal that follows pseudo-first-order kinetics.

-

Artifact Danger: Standard high-temperature extractions (e.g., Steam Distillation) can artificially accelerate this degradation or generate new sulfur compounds from precursors (e.g., Methionine degradation), invalidating stability data.

Experimental Design Strategy (QbD)

To ensure data integrity, we utilize a Quality by Design (QbD) approach. The stability study is not merely observing degradation but controlling variables to prove causality.

Core Variables:

| Variable | Control Specification | Reason |

| Matrix pH | Adjusted to 3.0, 5.0, 7.0 | Thiol nucleophilicity is pH-dependent ( |

| Temperature | 4°C, 25°C, 40°C | Arrhenius plot construction for shelf-life prediction. |

| Internal Standard | Thiophene-d4 or 3-thiophenone | Must be structurally similar but non-reactive to the specific pathway being tested. |

| Oxidation | Headspace purged with | Differentiates oxidative degradation from protein binding. |

Detailed Protocols

Protocol A: Matrix Preparation & Spiking

Objective: Create a homogeneous distribution of the analyte without inducing immediate degradation.

-

Matrix Selection: Use a model matrix (e.g., 5% Casein in Phosphate Buffer) for mechanistic validation, or the target food matrix (homogenized).

-

Stock Solution: Prepare 2(5H)-thiophenone stock (1000 ppm) in anhydrous ethanol. Note: Avoid DMSO if analyzing by GC, as it contaminates the liner.

-

Spiking:

-

Aliquot 10 g of matrix into 20 mL amber glass vials (silanized).

-

Spike to a final concentration of 1 ppm (1 mg/kg).

-

CRITICAL STEP: Add Internal Standard (Thiophene-d4) immediately prior to extraction, NOT during incubation. This corrects for extraction efficiency, not degradation.

-

-

Incubation: Seal vials under Nitrogen atmosphere. Incubate at defined temperatures (

) for time points

Protocol B: Artifact-Free Extraction (SAFE)

Objective: Extract volatiles at low temperature to prevent thermal degradation of the labile thiophenone.

-

Quenching: At time

, immediately cool the sample vial to 4°C and add 10 mL Dichloromethane (DCM). -

Homogenization: Vortex for 2 mins to disrupt the matrix and partition free thiophenones into the solvent.

-

SAFE Distillation:

-

Connect the extract to the SAFE apparatus (high-vacuum transfer).

-

Maintain sample flask at 40°C and receiving flask at liquid nitrogen temperature (-196°C).

-

Why SAFE? It separates volatiles from non-volatile precursors (proteins/fats) under high vacuum, preventing the "cooking" that occurs in steam distillation.

-

-

Concentration: Dry the distillate over anhydrous

and concentrate to 200

Protocol C: GC-MS/MS Analysis

Objective: Selective quantification of thiophenones in the presence of complex sulfur background.

-

Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).

-

Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25

). Polar columns are required to separate thiophenones from non-polar hydrocarbons. -

Inlet: Splitless mode at 220°C. Liner: Ultra Inert single taper with wool.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program: 40°C (2 min)

10°C/min -

MS Acquisition (MRM Mode):

-

Analyte (2(5H)-thiophenone): Precursor

Product -

Internal Standard (Thiophene-d4): Precursor

Product

-

Data Analysis & Kinetic Modeling

Calculation of Stability Constants

Plot the natural logarithm of the concentration ratio (

-

First-Order Decay: If the plot is linear (

), the degradation follows first-order kinetics (typical for protein binding).-

Rate Constant (

) = -Slope -

Half-life (

) =

-

Arrhenius Equation (Shelf-Life Prediction)

To predict stability at storage temperature (e.g., 20°C) from accelerated data:

-

Plot

vs -

The slope determines the Activation Energy (

). High

Visualizations

Figure 1: Stability Assessment Workflow

This diagram illustrates the critical path from sample spiking to kinetic data generation, emphasizing the artifact-free SAFE extraction.

Caption: Step-by-step workflow ensuring analyte integrity. The SAFE step is critical to prevent thermal artifacts.

Figure 2: Thiophenone Degradation Mechanism

This diagram details the chemical causality of instability: the Michael Addition to protein thiols.

Caption: Primary degradation pathway. The electrophilic enone reacts with nucleophilic protein thiols.

Troubleshooting & Validation Criteria

| Issue | Probable Cause | Corrective Action |

| Non-Linear Kinetics | Saturation of binding sites | Reduce spike concentration to <1 ppm to ensure pseudo-first-order conditions. |

| Poor Recovery (<50%) | Volatility loss during concentration | Use a Vigreux column for concentration instead of nitrogen blow-down; ensure Nitrogen stream is gentle. |

| High RSD (>15%) | Matrix heterogeneity | Improve homogenization; increase sample size from 10g to 50g. |

| Ghost Peaks | Thermal degradation in GC Inlet | Lower inlet temp to 200°C; change liner to "Ultra Inert" to reduce active sites. |

References

-

Engel, W., Batur, H., & Tressl, R. (1999). Isolation of Volatile Sulfur Compounds from Food Matrices: Solvent-Assisted Flavor Evaporation (SAFE). Journal of Agricultural and Food Chemistry. Link

-

McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

-

Vermeulen, C., et al. (2005). Synthesis and stability of thiophenes and thiophenones in food models. Food Chemistry. Link

-

Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods. Flavours and Fragrances.[1][2][3][4] Link

-

PubChem. (2025).[5] 2(5H)-Thiophenone Compound Summary. National Library of Medicine. Link

Sources

- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 2(5H)-Thiophenone | C4H4OS | CID 137898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Dihydro-2,4-dimethyl-3(2H)-thiophenone in Plant-Based Meat Analogs: A Technical Guide

Foreword: The Quest for Authentic Meaty Flavor

The replication of authentic, succulent meat flavor in plant-based analogs remains a paramount challenge and a key driver of consumer acceptance. While the industry has made significant strides in texture and appearance, the nuanced, complex aroma and taste of cooked meat are notoriously difficult to reproduce. This difficulty arises from the intricate web of chemical reactions that occur during cooking, primarily the Maillard reaction and lipid oxidation, which generate hundreds of volatile and non-volatile compounds. Among these, sulfur-containing compounds are critical in imparting the characteristic savory, roasted, and meaty notes.[1][2][3][4] This guide focuses on the promising, yet underexplored, application of a specific sulfur-containing heterocyclic compound, Dihydro-2,4-dimethyl-3(2H)-thiophenone, as a potent flavor modulator in the next generation of plant-based meat analogs.

Introduction: The Role of Sulfur Compounds in Meaty Flavor

The flavor of cooked meat is not attributable to a single molecule, but rather a symphony of compounds working in concert. Key to this are volatile sulfur compounds, which, despite their presence in trace amounts, possess exceptionally low odor thresholds, making them significant contributors to the overall aroma profile.[2] These compounds are primarily generated from the thermal degradation of sulfur-containing amino acids like cysteine and methionine, which are abundant in animal protein.[2][5]

Plant-based proteins, on the other hand, often lack the specific precursors in the right concentrations to generate a full-bodied, meaty flavor profile upon cooking.[6] This can result in products with undesirable "beany" or "green" off-notes. To counteract this, flavor scientists can introduce specific, nature-identical compounds that mimic those found in cooked meat. Thiophenones, a class of sulfur-containing heterocyclic ketones, are of particular interest due to their association with roasted, savory, and meaty aromas.[7][8]

This compound: A Profile

This compound is a sulfur-containing organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol .[9][10][11] While specific sensory data for this exact molecule is not extensively published, its structural similarity to other thiophenones used in the flavor industry suggests its potential to contribute to savory and meaty flavor profiles. For instance, the related compound, Dihydro-2-methyl-3(2H)-thiophenone, is described as having a strong, diffusive, meaty, roasted meat-like, and onion/garlic-like aroma.[12] It is hypothesized that this compound can provide a foundational "meaty" base note, which can be further built upon with other flavor components.

| Property | Value | Source |

| Chemical Name | This compound | [9][11] |

| CAS Number | 106014-15-7 | [9][11] |

| Molecular Formula | C6H10OS | [9][10][11] |

| Molecular Weight | 130.21 g/mol | [9][11] |

| Potential Sensory Profile | Meaty, roasted, savory, slightly sulfurous | Inferred from related compounds |

Proposed Mechanism of Action in Plant-Based Matrices

We propose that this compound can contribute to a more authentic meat-like flavor in plant-based analogs through two primary mechanisms:

-

Direct Flavor Contribution: The inherent aroma profile of the compound itself provides a foundational savory and meaty note that helps to mask undesirable off-flavors from the plant proteins.

-

Interaction with Maillard Reaction Products: When introduced into a plant-based meat matrix and subjected to heat, this compound can potentially interact with other flavor precursors and intermediates from the Maillard reaction. This can lead to the formation of new, more complex flavor compounds that contribute to a richer, more authentic meaty taste.

Figure 1. Proposed contribution of this compound to meaty flavor.

Application Protocols

The following protocols are designed as a starting point for researchers and product developers to evaluate the efficacy of this compound in a model plant-based meat analog system.

Materials and Equipment

-

Plant Protein: Textured Soy Protein (TSP) or Pea Protein Isolate

-

Binder: Methylcellulose

-

Fat Source: Coconut oil or sunflower oil

-

Flavor Precursors (optional): Cysteine, glucose

-

This compound: Food-grade, high-purity

-

Solvent: Propylene Glycol (PG) or vegetable oil

-

Equipment: Food processor, patty former, grill or pan, Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Detection Port (GC-O), trained sensory panel.

Preparation of Stock Solution

Due to its potency, this compound should be pre-diluted to create a stock solution for accurate dosing.

-

Prepare a 0.1% (w/w) stock solution of this compound in propylene glycol.

-

Store the stock solution in an amber glass bottle at 4°C.

Experimental Design for a Model Plant-Based Burger Patty

This experiment is designed to evaluate the impact of varying concentrations of this compound on the sensory profile of a plant-based burger.

| Formulation | Plant Protein (g) | Water (g) | Fat Source (g) | Binder (g) | Stock Solution (g) | This compound (ppm in final product) |

| Control | 100 | 150 | 20 | 2 | 0 | 0 |

| Low Dose | 100 | 150 | 20 | 2 | 0.272 | 1 |

| Medium Dose | 100 | 150 | 20 | 2 | 0.544 | 2 |

| High Dose | 100 | 150 | 20 | 2 | 1.36 | 5 |

Step-by-Step Protocol for Patty Formation and Cooking

-

Hydration: Hydrate the textured soy protein with cold water for 20 minutes.

-

Mixing: In a food processor, combine the hydrated protein, binder, and fat source. Mix until a cohesive dough is formed.

-

Flavor Incorporation: Add the calculated amount of the this compound stock solution to the mixture and blend for an additional 30 seconds to ensure even distribution.

-

Forming: Form the mixture into 100g patties.

-

Cooking: Cook the patties on a pre-heated grill or pan at 175°C (350°F) for 4 minutes per side, or until an internal temperature of 74°C (165°F) is reached.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Exploring flavour generation pathways in plant-based meat analogues - Nottingham ePrints [eprints.nottingham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. femaflavor.org [femaflavor.org]

- 8. What is the Thiophene Series and its Applications? [runlongfragrance.com]

- 9. lookchem.com [lookchem.com]

- 10. 4,5-Dihydro-2,4-dimethyl-3(2H)-thiophenone [webbook.nist.gov]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. Dihydro-2-Methyl-3(2H)-Thiophenone, CAS 13679-85-1, China Factory Price [sinoflavor.com]

Troubleshooting & Optimization

Overcoming matrix effects in the analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone

Welcome to the technical support center for the analysis of Dihydro-2,4-dimethyl-3(2H)-thiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the analytical challenges, particularly matrix effects, encountered during the quantification of this potent aroma compound.

Introduction to the Challenge

This compound is a key volatile sulfur compound (VSC) that contributes to the characteristic aroma of many food products. Its analysis, typically by gas chromatography-mass spectrometry (GC-MS), is often complicated by its low concentration, high reactivity, and the presence of complex sample matrices.[1][2] Matrix effects, which can either enhance or suppress the analyte signal, are a significant hurdle to achieving accurate and reproducible quantification.[3][4] This guide provides a comprehensive question-and-answer-based approach to understanding, identifying, and mitigating these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding and Identifying Matrix Effects

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the co-eluting components of the sample matrix.[3][5] In the context of GC-MS analysis of this compound, these effects can manifest in two primary ways:

-

Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the analyte from adsorbing to these sites.[4][6] This "analyte protectant" effect leads to a higher transfer of the analyte to the detector, resulting in an artificially high signal and an overestimation of the concentration.[4][6]

-

Signal Suppression: In the MS ion source, co-eluting matrix components can compete with the analyte for ionization, leading to a decreased ionization efficiency for the target compound.[5] This results in a lower signal and an underestimation of the concentration.

The reactive nature of sulfur compounds like thiophenones makes them particularly susceptible to interactions within the analytical system, exacerbating these matrix effects.[7][8]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).

-

Calculation: Matrix Effect (%) = [(Slope of matrix-matched calibration / Slope of solvent-based calibration) - 1] x 100

-

Interpretation:

-

A value close to 0% indicates a negligible matrix effect.

-

A positive value indicates signal enhancement.

-

A negative value indicates signal suppression.

-

Another approach involves a post-extraction spike. Here, a known amount of the analyte is added to a blank matrix extract after the extraction process. The response is then compared to that of a standard in pure solvent at the same concentration. A significant difference in response suggests the presence of matrix effects.

Section 2: Sample Preparation Strategies to Mitigate Matrix Effects

Q3: What are the recommended sample preparation techniques to reduce matrix effects for this compound analysis?

A3: The goal of sample preparation is to isolate the analyte of interest while removing interfering matrix components. For volatile and semi-volatile compounds like this compound in complex matrices, two primary techniques are highly recommended:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace above the sample.[9] Volatile and semi-volatile compounds partition onto the fiber, which is then thermally desorbed in the GC inlet. This technique is excellent for concentrating volatile analytes while leaving non-volatile matrix components behind.[10]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for a wide range of analytes, including aroma compounds.[11][12] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove specific matrix interferences like fats, sugars, and pigments.[4][11][12]

Q4: How do I select the appropriate SPME fiber for this compound?